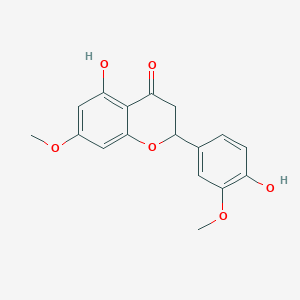![molecular formula C38H26 B12091811 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is an organic compound with the molecular formula C38H26. It is a derivative of anthracene, where two biphenyl groups are attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a dibromoanthracene precursor. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques .
化学反应分析
Types of Reactions
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
科学研究应用
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is primarily based on its photophysical properties. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications like OLEDs. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating energy transfer and emission processes .
相似化合物的比较
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-phenyl)anthracene
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene
- 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene
Uniqueness
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is unique due to its high thermal stability, blue emission with high quantum yield, and non-coplanar structure. These properties make it particularly suitable for use in OLEDs and other optoelectronic devices, where stability and efficiency are crucial .
属性
分子式 |
C38H26 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
9,10-bis(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37-33-15-7-9-17-35(33)38(36-18-10-8-16-34(36)37)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H |
InChI 键 |
KOIMINKJYIDAOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


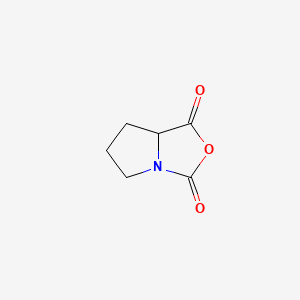
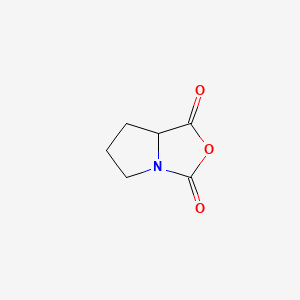
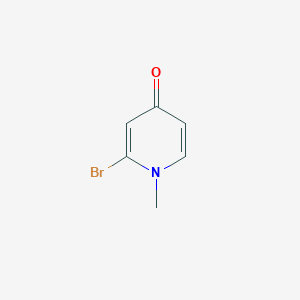
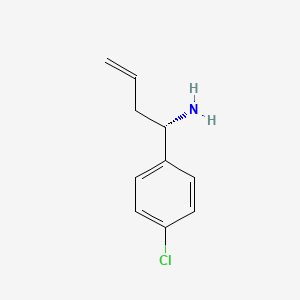



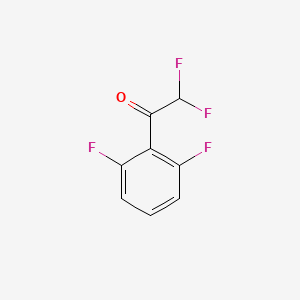
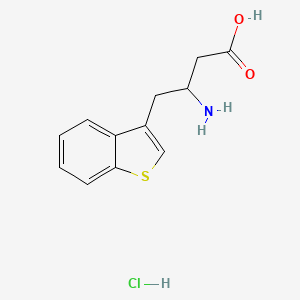
![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)

![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)
